molecular formula C26H34N2O2 B13150031 1,5-Bis(hexylamino)anthracene-9,10-dione CAS No. 16136-20-2

1,5-Bis(hexylamino)anthracene-9,10-dione

Cat. No.: B13150031
CAS No.: 16136-20-2
M. Wt: 406.6 g/mol
InChI Key: DUKDQFIAQRXQOS-UHFFFAOYSA-N
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Description

1,5-Bis(hexylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features two hexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(hexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hexylamine under controlled conditions. The process can be summarized as follows:

    Starting Material: Anthracene-9,10-dione.

    Reagent: Hexylamine.

    Solvent: Often an organic solvent like ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.

    Continuous Flow Systems: To ensure consistent production and quality.

    Purification: Techniques such as recrystallization or chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthracene derivatives.

Scientific Research Applications

1,5-Bis(hexylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(hexylamino)anthracene-9,10-dione involves its interaction with cellular components:

    Molecular Targets: DNA, enzymes involved in oxidative stress.

    Pathways: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: An anthraquinone derivative used in cancer therapy.

    Ametantrone: Another anthraquinone derivative with anticancer properties.

    1,4-Bis(hexylamino)anthracene-9,10-dione: A structural isomer with similar properties.

Uniqueness

1,5-Bis(hexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other anthraquinone derivatives.

Properties

CAS No.

16136-20-2

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1,5-bis(hexylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O2/c1-3-5-7-9-17-27-21-15-11-13-19-23(21)25(29)20-14-12-16-22(24(20)26(19)30)28-18-10-8-6-4-2/h11-16,27-28H,3-10,17-18H2,1-2H3

InChI Key

DUKDQFIAQRXQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC

Origin of Product

United States

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